molecular formula C10H9NO B1222171 2-Amino-1-naphthol CAS No. 606-41-7

2-Amino-1-naphthol

Cat. No.: B1222171
CAS No.: 606-41-7
M. Wt: 159.18 g/mol
InChI Key: QPKNFEVLZVJGBM-UHFFFAOYSA-N
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Description

2-Amino-1-naphthol, also known as 1-hydroxy-2-naphthylamine, is an organic compound with the molecular formula C10H9NO. It is a derivative of naphthalene, characterized by the presence of both an amino group and a hydroxyl group on the naphthalene ring. This compound is notable for its applications in various fields, including dye manufacturing and organic synthesis .

Biochemical Analysis

Biochemical Properties

2-Amino-1-naphthol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolic transformations . Additionally, this compound can form complexes with metal ions, influencing the activity of metalloenzymes and other metal-dependent biochemical processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain kinases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or certain chemical agents . Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular processes, such as changes in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing certain metabolic processes and improving cellular function . At high doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes . These reactions introduce or expose functional groups, increasing the compound’s hydrophilicity and facilitating its further metabolism . In phase II reactions, this compound can undergo conjugation with endogenous molecules, such as glucuronic acid or glutathione, leading to the formation of more water-soluble metabolites that are readily excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . For example, this compound can bind to albumin and other plasma proteins, influencing its distribution in the bloodstream and its delivery to target tissues . Additionally, the compound’s interaction with cellular transporters can affect its accumulation and localization within specific organelles, such as the mitochondria or the endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can be localized to the mitochondria, where it may influence mitochondrial function and energy production . Additionally, the compound can accumulate in the endoplasmic reticulum, affecting protein folding and processing . These localization patterns are crucial for understanding the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-1-naphthol can be synthesized through several methods. One common approach involves the reduction of nitroso-β-naphthol in an alkaline solution using sodium hydrosulfite. The process typically involves dissolving nitroso-β-naphthol in sodium hydroxide, followed by the addition of sodium hydrosulfite, which reduces the nitroso compound to this compound .

Industrial Production Methods: Industrial production of this compound often starts with β-naphthol. The β-naphthol is first converted to nitroso-β-naphthol, which is then reduced to this compound using sodium hydrosulfite. This method is favored due to its efficiency and the relatively high yield of the desired product .

Chemical Reactions Analysis

2-Amino-1-naphthol undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form naphthoquinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide .

Reduction: Reduction reactions involving this compound typically target the amino group, converting it to an amine. Sodium borohydride is a common reducing agent used in these reactions .

Substitution: this compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring. For example, it can react with diazonium salts to form azo dyes .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Diazonium salts.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Amines.

    Substitution: Azo dyes.

Scientific Research Applications

2-Amino-1-naphthol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its ability to undergo multiple types of reactions makes it a versatile reagent in organic synthesis .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions. It is also employed in the development of biosensors .

Medicine: Its derivatives are investigated for their pharmacological properties .

Industry: Industrially, this compound is primarily used in the production of azo dyes, which are widely used in textiles, printing, and other applications .

Comparison with Similar Compounds

  • 1-Amino-2-naphthol
  • 2-Amino-3-naphthol
  • 2-Amino-1-naphthalenesulfonic acid

This detailed overview provides a comprehensive understanding of 2-amino-1-naphthol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-aminonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKNFEVLZVJGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41772-23-0 (hydrochloride)
Record name 2-Amino-1-naphthol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10209406
Record name 2-Amino-1-naphthol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-41-7
Record name 2-Amino-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Amino-1-naphthol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-naphthol
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Record name 2-AMINO-1-NAPHTHOL
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Synthesis routes and methods

Procedure details

To dry DMF (60 mL) were added Pd2 dba3-CHCl3 (0.04 g, 0.038 mmol), and triethyl phosphite (0.04 mL, 0.229 mmol), and the solution was aged for 5 minutes at room temperature. The mixture was degassed with 3 nitrogen/vacuum cycles and stirred for 30 minutes until solution became yellow. Then the naphtholamine 145 (0.20 g, 0.80 mmol), CPI 5 (0.52 g, 0.88 mmol), and 2,6-lutidine (0.046 mL, 0.4 mmole) were added to the reaction solution and the resulting mixture was aged for 3 hours. Solvent was removed under reduced pressure and crude residue was purified by flash column chromatography with 97:3 CH2Cl2/MeOH to afford the desired couple product 146 as a yellow oil (0.47 g, 82% yield).
[Compound]
Name
145
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0.04 g
Type
catalyst
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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